molecular formula C7H9N3O4 B15003843 methyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate

methyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate

Cat. No.: B15003843
M. Wt: 199.16 g/mol
InChI Key: NVGYIYCHYCPAKA-UHFFFAOYSA-N
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Description

Methyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate is a chemical compound that belongs to the class of nitroimidazoles. Nitroimidazoles are known for their broad range of biological activities, including antibacterial, antifungal, and antiprotozoal properties. This compound is structurally related to metronidazole, a well-known antibiotic and antiprotozoal medication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate typically involves the nitration of 2-methylimidazole followed by esterification. The nitration process introduces a nitro group at the 5-position of the imidazole ring. The esterification step involves the reaction of the resulting nitroimidazole with methyl chloroacetate in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use as an antibiotic and antiprotozoal agent.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate involves the reduction of the nitro group to reactive intermediates that can damage DNA and other cellular components. This process is facilitated by enzymes such as nitroreductases. The compound targets anaerobic organisms, making it effective against certain bacteria and protozoa .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate is unique due to its specific ester functional group, which can be modified to create a variety of derivatives with potentially enhanced biological activities. Its structural similarity to metronidazole and other nitroimidazoles allows it to retain the beneficial properties of these compounds while offering opportunities for further chemical modifications .

Properties

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

methyl 2-(2-methyl-5-nitroimidazol-1-yl)acetate

InChI

InChI=1S/C7H9N3O4/c1-5-8-3-6(10(12)13)9(5)4-7(11)14-2/h3H,4H2,1-2H3

InChI Key

NVGYIYCHYCPAKA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CC(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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